molecular formula C19H21Cl2N3O B2912730 3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide CAS No. 1147651-57-7

3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide

Cat. No.: B2912730
CAS No.: 1147651-57-7
M. Wt: 378.3
InChI Key: PQBBYIGUVHEWJD-UHFFFAOYSA-N
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Description

3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyridine ring, a carboxamide group at the 2nd position, and a phenyl group substituted with a 2-methylpiperidin-1-ylmethyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Amidation: The carboxamide group can be introduced by reacting the chlorinated pyridine with an amine derivative, such as 4-[(2-methylpiperidin-1-yl)methyl]aniline, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized products such as pyridine N-oxides.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide: shares structural similarities with other pyridine carboxamides and chlorinated pyridine derivatives.

    Similar Compounds: 3,6-dichloropyridine-2-carboxamide, 4-[(2-methylpiperidin-1-yl)methyl]aniline, and other substituted pyridine derivatives.

Uniqueness

  • The unique combination of the 3,6-dichloropyridine core with the 4-[(2-methylpiperidin-1-yl)methyl]phenyl group imparts distinct chemical and biological properties to the compound.
  • Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,6-dichloro-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c1-13-4-2-3-11-24(13)12-14-5-7-15(8-6-14)22-19(25)18-16(20)9-10-17(21)23-18/h5-10,13H,2-4,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBBYIGUVHEWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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